3-Cyano-5-(2-methylphenyl)phenol

Description

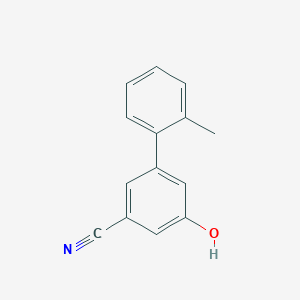

3-Cyano-5-(2-methylphenyl)phenol is a phenolic compound characterized by a cyano group (-CN) at the 3-position and a 2-methylphenyl substituent at the 5-position of the phenol ring. The cyano group is electron-withdrawing, which enhances the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.

Properties

IUPAC Name |

3-hydroxy-5-(2-methylphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-10-4-2-3-5-14(10)12-6-11(9-15)7-13(16)8-12/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPXWUBEGARXOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CC(=C2)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30684610 | |

| Record name | 5-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261949-17-0 | |

| Record name | 5-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-(2-methylphenyl)phenol typically involves the following steps:

Starting Materials: The synthesis begins with 2-methylphenylboronic acid and 3-cyanophenol.

Reaction Conditions: A Suzuki-Miyaura coupling reaction is employed, using a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol under an inert atmosphere.

Procedure: The reactants are combined and heated to a temperature of around 80-100°C for several hours until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Scaling Up: Using larger quantities of starting materials and reagents.

Optimization: Optimizing reaction conditions to maximize yield and purity.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-5-(2-methylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-Cyano-5-(2-methylphenyl)phenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(2-methylphenyl)phenol involves its interaction with specific molecular targets:

Molecular Targets: The phenolic group can interact with enzymes and proteins, potentially inhibiting their activity.

Pathways: The compound may interfere with cellular pathways by binding to active sites or altering the structure of biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-cyano-5-(2-methylphenyl)phenol with structurally related compounds, focusing on substituent effects, physicochemical properties, and inferred applications.

Substituent Effects on Acidity and Reactivity

- 3-Cyano-5-(2,5-dimethoxyphenyl)phenol (CAS 1261924-88-2): Methoxy groups (-OCH₃) at the 2- and 5-positions are electron-donating, which may lower acidity (pKa ~9–10) compared to the target compound. The dimethoxy substitution also enhances lipophilicity, though this compound was discontinued, possibly due to stability or synthesis challenges .

- 3-(3-Chloro-5-fluorophenyl)benzoic Acid: The benzoic acid moiety introduces strong acidity (pKa ~4–5) due to the -COOH group, making it more water-soluble than phenolic analogs.

Structural Analogues with Varied Aromatic Substituents

*Hypothesized based on structural similarity to intermediates in .

- Metconazole and Triticonazole: These triazole-containing fungicides () share aryl substituents but lack the cyano-phenol backbone. Their efficacy relies on triazole-mediated inhibition of fungal cytochrome P450 enzymes, a mechanism unlikely in the target compound due to structural differences.

- Pyrimidinyl Pyrazole Derivatives (e.g., 16a–b) : Compounds like 1-[1H-5-Methyl-4-pyrazolyl]-3-[4-(2-methylphenyl)-1-piperazinyl]-1-... () feature heterocyclic cores with 2-methylphenyl groups. Such structures are common in kinase inhibitors, suggesting that the 2-methylphenyl moiety in the target compound could similarly influence binding interactions in medicinal chemistry applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.